molecular formula C16H15N3O5 B13678247 N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide

N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide

Cat. No.: B13678247
M. Wt: 329.31 g/mol
InChI Key: GVWVWTYXJKWTPT-UHFFFAOYSA-N
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Description

N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide is a complex organic compound with the molecular formula C16H17N3O6 and a molecular weight of 347.32 g/mol . This compound is characterized by its unique structure, which includes a pyrimidinyl group linked to a benzamide moiety through a dihydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[1-[3-hydroxy-5-(hydroxymethyl)-2,3-dihydrofuran-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H15N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-8,12,15,20-21H,9H2,(H,17,18,22,23)

InChI Key

GVWVWTYXJKWTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C=C(O3)CO)O

Origin of Product

United States

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